molecular formula C7H6N4O B1439161 2-Amino-5-cyanopyridine-3-carboxamide CAS No. 89795-83-5

2-Amino-5-cyanopyridine-3-carboxamide

Cat. No. B1439161
CAS RN: 89795-83-5
M. Wt: 162.15 g/mol
InChI Key: PIQVBJMLBZOXNB-UHFFFAOYSA-N
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Description

2-Amino-5-cyanopyridine-3-carboxamide is an organic compound with the chemical formula C7H6N4O . It is also known as 2-amino-5-cyanonicotinamide .


Molecular Structure Analysis

The molecular weight of 2-Amino-5-cyanopyridine-3-carboxamide is 162.15 . The IUPAC name is 2-amino-5-cyanonicotinamide and the InChI key is PIQVBJMLBZOXNB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Amino-5-cyanopyridine-3-carboxamide is a solid compound .

Scientific Research Applications

Anti-inflammatory Activities

  • Scientific Field : Pharmacology
  • Application Summary : 2-Amino-5-cyanopyridine-3-carboxamide is a type of pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Results or Outcomes : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

Antibacterial Studies

  • Scientific Field : Bioinorganic Chemistry
  • Application Summary : Zinc (II) and iron (III) complexes of pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) were synthesized as potential antibacterial agents .
  • Methods of Application : The complexes were synthesized through a solvent-free process and characterized using magnetic moment determination, spectroscopic and X-ray powder diffraction techniques .
  • Results or Outcomes : Antibacterial sensitivity tests showed that metal coordination improved activities of the two parent ligands against Staphylococcus aureus, Escherichia coli, Salmonella typhi and Bacillus subtilis .

Antibacterial Activity of Pyridinone and Pyrazole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A new series of pyridine-2-one and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichlro aniline and 6-methyl 2-amino pyridine as an aryl group . These derivatives were evaluated for their in vitro antibacterial activity .
  • Methods of Application : The derivatives were synthesized from cyanoacrylamide derivatives and then tested against four bacterial strains .
  • Results or Outcomes : The most active derivatives showed good antibacterial activity, especially against B. subtilis and P. vulgaris . The 2-amino-5-cyano-6-oxo-pyridine-3-carboxamide derivative showed the most active derivatives against P. vulgaris with a zone of inhibition 18.07 ± 0.12 mm .

In Silico ADME and Molecular Modeling Study

  • Scientific Field : Computational Chemistry
  • Application Summary : A new series of pyridine-2-one and pyrazole derivatives were designed and synthesized based on cyanoacrylamide derivatives containing 2,4-dichlro aniline and 6-methyl 2-amino pyridine as an aryl group . These derivatives were evaluated for their in vitro antibacterial activity . In addition, the most active pyridinone and pyrazole derivatives were further evaluated for in silico physicochemical, drug-likeness, and toxicity prediction .
  • Methods of Application : The derivatives were synthesized from cyanoacrylamide derivatives and then tested against four bacterial strains . The DFT calculations were performed to estimate its geometric structure and electronic properties . Molecular docking simulation was performed inside the active site of Topoisomerase IV (PDB:3FV5) .
  • Results or Outcomes : These derivatives obeyed all Lipinski’s and Veber’s rules without any violation and displayed non-immunotoxin, non-mutagenic, and non-cytotoxic . It displayed binding energy ranging from -14.97 kcal/mol to -18.86 kcal/mol with hydrogen bonding and arene–cation interaction . Therefore, these derivatives were suggested to be good antibacterial agents via topoisomerase IV inhibitor .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2-amino-5-cyanopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-2-4-1-5(7(10)12)6(9)11-3-4/h1,3H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQVBJMLBZOXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-cyanopyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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